molecular formula C19H22BrN3O2 B12260693 N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12260693
M. Wt: 404.3 g/mol
InChI Key: SWUAFISTOFUCCM-UHFFFAOYSA-N
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Description

N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoyl group with bromine and methoxy substituents

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C19H22BrN3O2/c1-22(18-5-3-4-10-21-18)14-8-11-23(12-9-14)19(24)16-13-15(25-2)6-7-17(16)20/h3-7,10,13-14H,8-9,11-12H2,1-2H3

InChI Key

SWUAFISTOFUCCM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the bromination of 2-methoxybenzoic acid to form 2-bromo-5-methoxybenzoic acid.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is achieved by reacting 4-piperidone with appropriate reagents.

    Coupling Reaction: The benzoyl intermediate is then coupled with the piperidine derivative under specific conditions to form the desired compound.

    Final Methylation: The final step involves the methylation of the nitrogen atom in the pyridine ring to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine substituent or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chloro-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
  • N-[1-(2-fluoro-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine
  • N-[1-(2-iodo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

Uniqueness

N-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets

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